1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one
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Overview
Description
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid, commonly referred to as 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one, is a complex organic compound characterized by its unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid involves multiple steps, typically starting with the preparation of the tetrahydronaphthyl moiety followed by the introduction of the dihydroxybenzoic acid group. Common synthetic routes include:
Electrolytic Deposition: This method involves the deposition of the compound from a solution or melt in the form of ions.
Chemical Vapor Deposition: This technique is used to form thin films of the compound on various substrates.
Industrial Production Methods
Industrial production of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid often involves large-scale chemical vapor deposition and electrolytic deposition methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives.
Scientific Research Applications
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and antioxidant defense
Comparison with Similar Compounds
Similar Compounds
Naphthyl derivatives: Compounds with similar naphthyl structures.
Dihydroxybenzoic acids: Compounds with similar dihydroxybenzoic acid moieties.
Uniqueness
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2,3-dihydroxybenzoic acid is unique due to its combined tetrahydronaphthyl and dihydroxybenzoic acid structure, which imparts distinctive chemical and biological properties .
Properties
CAS No. |
135269-59-9 |
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Molecular Formula |
C19H23N3O7 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one |
InChI |
InChI=1S/C19H23N3O7/c23-8-12-11(24)7-14(29-12)22-6-5-13(21-19(22)28)20-15-9-3-1-2-4-10(9)16(25)18(27)17(15)26/h1-6,11-12,14-18,23-27H,7-8H2,(H,20,21,28) |
InChI Key |
DWQRDTGCDYHCDG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Synonyms |
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2'-deoxycytidine TTHN-DC |
Origin of Product |
United States |
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